

Application Notes and Protocols: Dgat1-IN-1 and its Influence on Cholesterol Metabolism

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Compound of Interest		
Compound Name:	Dgat1-IN-1	
Cat. No.:	B607092	Get Quote

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Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders. **Dgat1-IN-1** is a potent and selective inhibitor of DGAT1. These application notes provide a comprehensive overview of the influence of **Dgat1-IN-1** on cholesterol metabolism, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Pharmacological inhibition of DGAT1 has been shown to alter cholesterol metabolism significantly. The primary mechanisms include reduced intestinal cholesterol absorption, decreased chylomicron size, and increased trans-intestinal cholesterol excretion (TICE). These effects collectively contribute to a reduction in plasma cholesterol levels, making DGAT1 inhibitors like **Dgat1-IN-1** valuable tools for research and potential therapeutic development for hypercholesterolemia.

Data Presentation

The following tables summarize the quantitative effects of DGAT1 inhibition on key parameters of cholesterol and lipid metabolism, primarily from studies in mouse models. While specific data for **Dgat1-IN-1** is limited in publicly available literature, the data for other potent DGAT1 inhibitors and DGAT1 knockout (KO) models provide a strong indication of its expected effects.



Table 1: Effect of DGAT1 Inhibition on Plasma Lipid Profile in Diet-Induced Obese Mice

Parameter	Treatment Group	Change from Control	Reference
Total Cholesterol	DGAT1 Inhibitor (T- 863)	↓ 25-30%	
LDL Cholesterol	DGAT1 Inhibitor (T- 863)	↓ 30-40%	•
HDL Cholesterol	DGAT1 Inhibitor (T- 863)	↓ 15-20%	•
Triglycerides	DGAT1 Inhibitor (T- 863)	↓ 40-50%	•
Triglycerides	DGAT1 Inhibitor (A- 922500)	Dose-dependent ↓	-

Table 2: Effect of DGAT1 Deficiency/Inhibition on Intestinal Cholesterol Metabolism in Mice

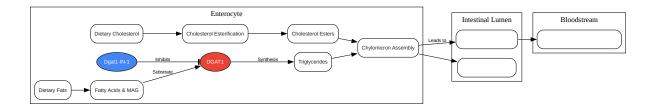
Parameter	Model	Change from Control	Reference
Intestinal Cholesterol Absorption	DGAT1 KO Mice	↓ ~50%	
Intestinal Cholesterol Absorption	Pharmacological DGAT1 Inhibition	↓ ~50%	•
Chylomicron Size	DGAT1 KO Mice	Smaller	
Trans-intestinal Cholesterol Excretion (TICE)	Pharmacological DGAT1 Inhibition	1	
Fecal Neutral Sterol Excretion	Ezetimibe (induces TICE)	† 4-fold	-



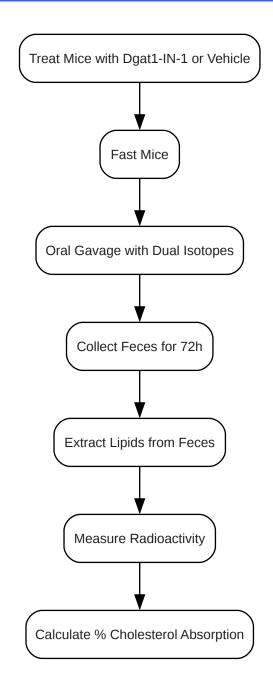
Signaling Pathways and Mechanisms of Action

Inhibition of DGAT1 in the enterocytes of the small intestine is the primary driver of its effects on cholesterol metabolism. The following diagrams illustrate the key pathways and logical relationships.









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